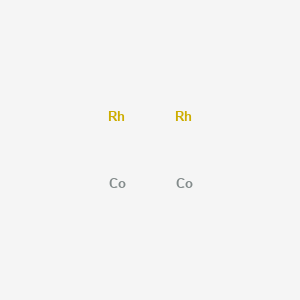

cobalt;rhodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cobalt (Co) and rhodium (Rh) belong to Group 9 of the periodic table. These transition metals exhibit unique properties and find applications in various fields.

-

Cobalt (Co): : Cobalt is a lustrous, hard metal with a silvery-gray appearance. It has a high melting point and is ferromagnetic. Cobalt is commonly used in alloys (such as cobalt-chromium alloys) for their strength, corrosion resistance, and heat resistance. It also plays a crucial role in vitamin B12, essential for human health.

-

Rhodium (Rh): : Rhodium is a rare and precious metal known for its brilliant white color and exceptional resistance to corrosion. It is often used as a coating for jewelry, electrical contacts, and mirrors. Rhodium catalysts are essential in industrial processes, including hydroformylation (oxo synthesis) and catalytic converters in automobiles .

Méthodes De Préparation

Cobalt::

Synthetic Routes: Cobalt can be obtained from cobalt ores (such as cobaltite or erythrite) through hydrometallurgical or pyrometallurgical processes.

Reaction Conditions: Reduction of cobalt compounds (e.g., cobalt oxide or cobalt chloride) using hydrogen gas or carbon monoxide.

Industrial Production: Cobalt is produced as a byproduct during nickel and copper mining.

Synthetic Routes: Rhodium is primarily obtained from platinum ores (as a minor component) through complex refining processes.

Reaction Conditions: Reduction of rhodium compounds (e.g., rhodium chloride) using hydrogen gas.

Industrial Production: Rhodium is scarce and expensive, mainly used in specialized applications.

Analyse Des Réactions Chimiques

Cobalt::

Reactions: Cobalt undergoes various reactions, including oxidation, reduction, and complexation.

Common Reagents: Cobalt salts (e.g., cobalt chloride), reducing agents (such as hydrogen), and ligands (e.g., ethylenediamine).

Major Products: Cobalt forms coordination complexes, cobalt(II) and cobalt(III) compounds.

Reactions: Rhodium participates in redox reactions, catalyzing hydroformylation (addition of CO and H₂ to alkenes) and other organic transformations.

Common Reagents: Rhodium catalysts (e.g., Wilkinson’s catalyst) and carbon monoxide.

Major Products: Aldehydes and aldehyde derivatives.

Applications De Recherche Scientifique

Cobalt: Cobalt-based compounds are studied for their magnetic properties, medical imaging (MRI contrast agents), and battery technology.

Rhodium: Rhodium catalysts play a crucial role in organic synthesis, pharmaceuticals, and fine chemical production.

Mécanisme D'action

Cobalt: Cobalt ions interact with enzymes and proteins, affecting cellular processes.

Rhodium: Rhodium catalysts facilitate specific reactions by coordinating with substrates and intermediates.

Comparaison Avec Des Composés Similaires

- Cobalt and rhodium are unique due to their scarcity and distinct properties.

Similar Compounds: Other Group 9 elements include iridium (Ir) and meitnerium (Mt), but their applications differ significantly.

Propriétés

Numéro CAS |

154104-29-7 |

|---|---|

Formule moléculaire |

Co2Rh2 |

Poids moléculaire |

323.6774 g/mol |

Nom IUPAC |

cobalt;rhodium |

InChI |

InChI=1S/2Co.2Rh |

Clé InChI |

ICDDNNQAERBYBX-UHFFFAOYSA-N |

SMILES canonique |

[Co].[Co].[Rh].[Rh] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)

![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)

![2'-Chloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14277155.png)